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Introduction
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three

isoforms (SIK1, SIK2, and SIK3), that belong to the AMP-activated protein kinase (AMPK)

family.[1][2] SIKs are key regulators of various physiological processes, including metabolic

responses, inflammation, and cell division.[1] They exert their function by phosphorylating and

controlling the subcellular localization of transcriptional co-activators and class IIa histone

deacetylases (HDACs).[3][4] Dysregulation of SIK activity has been implicated in several

diseases, making them attractive therapeutic targets.[5][6]

YKL-06-061 is a potent, second-generation, selective inhibitor of all three SIK isoforms.[7][8] Its

ability to modulate SIK activity makes it a valuable tool for studying the physiological roles of

SIKs and a potential therapeutic agent.[6][9] These application notes provide a comprehensive

overview of the biochemical assays used to quantify the inhibitory activity of YKL-06-061
against SIKs, offering detailed protocols for researchers in academia and the pharmaceutical

industry.

YKL-06-061: A Potent Pan-SIK Inhibitor
YKL-06-061 demonstrates high potency against the three SIK isoforms, with nanomolar

efficacy.[7][8][10][11] Its inhibitory activity has been characterized using various in vitro kinase

assays.
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Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-06-
061 against the SIK isoforms.

Kinase Target IC50 (nM)

SIK1 6.56

SIK2 1.77

SIK3 20.5

Table 1: Inhibitory potency of YKL-06-061 against SIK isoforms.[7][8][10][11]

YKL-06-061 has been profiled against a broad panel of kinases and exhibits good selectivity

for the SIK family.[10][12] However, some off-target activity has been noted against kinases

such as FRK, CSF1R, p38α, p38β, EphB1, and TNK2 at nanomolar concentrations.[10]

SIK Signaling Pathway
SIK activity is regulated by upstream kinases and cellular signals. The upstream kinase Liver

Kinase B1 (LKB1) is a primary activator of SIKs through phosphorylation.[2][5][13] Conversely,

signaling pathways that elevate intracellular cyclic AMP (cAMP) lead to the activation of Protein

Kinase A (PKA), which in turn phosphorylates and inhibits SIK activity.[2][3] Downstream, SIKs

phosphorylate key transcriptional regulators, including CREB-Regulated Transcription

Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[3][4] This phosphorylation

leads to their sequestration in the cytoplasm via binding to 14-3-3 proteins, thereby preventing

their nuclear translocation and subsequent gene expression modulation.[3][4]
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Caption: SIK Signaling Pathway and Point of Inhibition by YKL-06-061.
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Experimental Protocols
The following protocols describe in vitro methods for determining the inhibitory activity of YKL-
06-061 on SIK kinases. A common method is a luminescence-based kinase assay that

measures ATP consumption.

General Experimental Workflow
The overall workflow for assessing SIK inhibition by YKL-06-061 involves preparing the kinase

reaction, incubating with the inhibitor, and then detecting the remaining ATP or the product

generated.
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Caption: General workflow for an in vitro SIK inhibition assay.
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Protocol 1: Luminescence-Based SIK Inhibition Assay
(e.g., ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™

Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced in

the kinase reaction.[14][15]

Materials:

Recombinant human SIK1, SIK2, or SIK3 enzyme

SIK substrate peptide (e.g., a generic kinase substrate like Amara peptide)

YKL-06-061

ATP

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

White, opaque 96-well or 384-well assay plates

Multichannel pipettes

Luminometer

Procedure:

Compound Preparation:

Prepare a stock solution of YKL-06-061 in 100% DMSO.

Create a serial dilution series of YKL-06-061 in kinase assay buffer. The final DMSO

concentration in the assay should not exceed 1%.[15]

Assay Plate Setup:
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Add 5 µL of the YKL-06-061 serial dilutions to the wells of the assay plate.

Include control wells: "no enzyme" (negative control) and "DMSO vehicle" (positive

control).

Kinase Reaction:

Prepare a master mix containing the SIK enzyme and substrate peptide in kinase assay

buffer.

Add 10 µL of the enzyme/substrate master mix to each well.

Pre-incubate for 10 minutes at room temperature.

Prepare an ATP solution in kinase assay buffer.

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP

concentration should be at or near the Km for the specific SIK isoform, if known.

Incubate the plate at 30°C for 60 minutes.

Detection:

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to each well.

Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

Data Acquisition and Analysis:

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each concentration of YKL-06-061 relative to the

DMSO vehicle control.
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Plot the percent inhibition against the logarithm of the YKL-06-061 concentration and fit

the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: High-Throughput Mass Spectrometry-Based
SIK Inhibition Assay
This protocol is based on the principles of label-free kinase activity measurement using mass

spectrometry, which directly measures the phosphorylation of a substrate peptide.[16]

Materials:

Recombinant human SIK1, SIK2, or SIK3 enzyme

Specific SIK substrate peptide

YKL-06-061

ATP

Kinase reaction buffer

MALDI matrix solution

MALDI-TOF mass spectrometer

Procedure:

Compound and Reaction Preparation:

Prepare serial dilutions of YKL-06-061 as described in Protocol 1.

In an assay plate, combine the SIK enzyme, substrate peptide, and YKL-06-061 dilutions.

Initiate the reaction by adding ATP.

Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

Sample Preparation for Mass Spectrometry:
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Stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

Spot a small volume of the reaction mixture onto a MALDI target plate.

Add the MALDI matrix solution to the spot and allow it to co-crystallize.

Data Acquisition:

Acquire mass spectra for each sample using a MALDI-TOF mass spectrometer in positive

ion mode.

Identify the peaks corresponding to the unphosphorylated and phosphorylated substrate

peptides.

Data Analysis:

Calculate the ratio of the phosphorylated product to the sum of the phosphorylated and

unphosphorylated substrate for each reaction.

Determine the percent inhibition at each YKL-06-061 concentration relative to the vehicle

control.

Calculate the IC50 value as described in Protocol 1.

Cellular Assays for SIK Inhibition
To confirm the activity of YKL-06-061 in a cellular context, downstream effects of SIK inhibition

can be measured.

Example Cellular Assay: CRTC Translocation

Inhibition of SIKs leads to the dephosphorylation of CRTCs and their subsequent translocation

from the cytoplasm to the nucleus.[4] This can be visualized and quantified using

immunofluorescence microscopy.

Brief Protocol:
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Culture cells known to express SIKs and CRTCs (e.g., HEK293 cells) on glass coverslips or

in imaging plates.

Treat the cells with a dose-response of YKL-06-061 for a specified time (e.g., 1-3 hours).

Fix, permeabilize, and stain the cells with an antibody specific for a CRTC isoform (e.g.,

CRTC2 or CRTC3) and a nuclear counterstain (e.g., DAPI).

Acquire images using a high-content imaging system or a fluorescence microscope.

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the CRTC signal.

An increase in this ratio indicates SIK inhibition. Plot the ratio against the YKL-06-061
concentration to determine the half-maximal effective concentration (EC50).

Conclusion
YKL-06-061 is a valuable chemical probe for studying the biology of Salt-Inducible Kinases.

The protocols outlined in these application notes provide robust methods for quantifying its

inhibitory activity in both biochemical and cellular assays. Accurate determination of the

potency and selectivity of YKL-06-061 is crucial for the interpretation of experimental results

and for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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